molecular formula C27H26N2O3S2 B2382923 (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone CAS No. 890818-15-2

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

Cat. No. B2382923
M. Wt: 490.64
InChI Key: YJZLHSORLPVOHE-UHFFFAOYSA-N
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Description

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone) is a chemical compound with potential applications in scientific research. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

Novel compounds with similar structures have been synthesized and characterized using various spectroscopic methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These studies involve detailed structural optimization and interpretation of theoretical vibrational spectra using density functional theory (DFT) calculations. Such research underscores the importance of these compounds in understanding the effects of electron withdrawing groups on molecular structure and stability, which is crucial for developing materials with desired physical and chemical properties (Shahana & Yardily, 2020).

Molecular Docking and Antimicrobial Activity

Molecular docking studies are carried out to investigate the antibacterial activity of these compounds. This approach aids in understanding the interaction between the synthesized compounds and bacterial proteins, potentially leading to the development of new antibacterial agents. The investigation of thermodynamic stability and reactivity of compounds under different states further contributes to identifying promising candidates for antimicrobial applications (Shahana & Yardily, 2020).

Anticancer and CNS Depressant Activities

Research on similar compounds includes evaluating their potential as anticancer and central nervous system (CNS) depressants. Some compounds have shown higher anticancer activity compared to reference drugs, while others have demonstrated CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. These findings indicate the potential therapeutic applications of these compounds in treating various diseases and conditions (Hafez, El-Gazzar, & Al-Hussain, 2016).

Quantum Chemical Calculations

Studies also encompass quantum chemical calculations to explore the molecular properties, including HOMO-LUMO energy gaps, Mulliken atomic charges, and vibrational calculations. These theoretical insights are critical for predicting the chemical reactivity, stability, and interaction patterns of these compounds, facilitating their application in designing molecules with specific functions (Arasu et al., 2019).

properties

IUPAC Name

[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-8-12-20(13-9-16)24(30)25-22(28)26(34(31,32)21-14-10-17(2)11-15-21)27(33-25)29-23-18(3)6-5-7-19(23)4/h5-15,29H,28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZLHSORLPVOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

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